2-{2H,3H,6H-[1,4]dioxino[2,3-f]indol-8-yl}ethan-1-amine
Description
Properties
IUPAC Name |
2-(3,6-dihydro-2H-[1,4]dioxino[2,3-f]indol-8-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-2-1-8-7-14-10-6-12-11(5-9(8)10)15-3-4-16-12/h5-7,14H,1-4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSCFMCNWBQCDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)NC=C3CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . Subsequent steps involve the formation of the dioxino ring through cyclization reactions, often using methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The scalability of the Fischer indole synthesis and subsequent cyclization reactions makes it feasible for large-scale production. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2H,3H,6H-[1,4]dioxino[2,3-f]indol-8-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of the indole moiety.
Reduction: Reduced forms of the dioxino-indole structure.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2H,3H,6H-[1,4]dioxino[2,3-f]indol-8-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{2H,3H,6H-[1,4]dioxino[2,3-f]indol-8-yl}ethan-1-amine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The dioxino ring system may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Functional Groups | Unique Properties | References |
|---|---|---|---|---|
| 2-{2H,3H,6H-[1,4]dioxino[2,3-f]indol-8-yl}ethan-1-amine | Dioxino-indole | Ethanamine | Combines aromatic indole with dioxino ring | |
| 2H,3H,6H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid | Dioxino-indole | Carboxylic acid | High polarity, hydrogen-bond donor | |
| (R)-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol | Benzo[b]dioxin | Amino alcohol, methoxy | Chiral selectivity | |
| 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine | Indole | Fluorine, ethanamine | Enhanced metabolic stability | |
| 2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine hydrochloride | Benzoxathiin | Ethanamine, sulfur | Polarizable sulfur interactions |
Biological Activity
2-{2H,3H,6H-[1,4]dioxino[2,3-f]indol-8-yl}ethan-1-amine is a complex organic compound belonging to the class of indole derivatives. Its unique structure combines a dioxino ring system with an indole moiety, making it a subject of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C10H11N O2
- Molecular Weight : 177.20 g/mol
- CAS Number : 108097-89-8
The compound's structure can be represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets. The indole moiety facilitates interactions with enzymes and receptors, potentially modulating their activity. The dioxino ring system may enhance binding affinity and specificity, leading to various biological effects such as:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in disease processes.
- Disruption of Cellular Processes : It has been shown to interfere with cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that it may induce programmed cell death in cancer cells.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains. A study highlighted that certain indole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has been explored for its anticancer potential. In vitro studies suggest that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| HeLa (Cervical) | 12.0 | Cell cycle arrest |
| A549 (Lung) | 15.5 | Inhibition of cell migration |
These findings indicate a promising avenue for further development as an anticancer agent.
Case Study 1: Anticancer Activity
A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner while inducing apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related indole derivatives against Staphylococcus aureus and Escherichia coli. The study found that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating strong antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
